molecular formula C18H20ClN3O2S2 B2979084 Methyl 3-(((4-(5-chloro-2-methylphenyl)piperazinyl)thioxomethyl)amino)thiophene-2-carboxylate CAS No. 1022580-19-3

Methyl 3-(((4-(5-chloro-2-methylphenyl)piperazinyl)thioxomethyl)amino)thiophene-2-carboxylate

Cat. No.: B2979084
CAS No.: 1022580-19-3
M. Wt: 409.95
InChI Key: WYUKNAOGCSHKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(((4-(5-chloro-2-methylphenyl)piperazinyl)thioxomethyl)amino)thiophene-2-carboxylate” is a chemical compound with the molecular formula C18H20ClN3O2S2 and a molecular weight of 409.95. It is used for pharmaceutical testing .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. As a research chemical, it may be used in a variety of experimental contexts, but these would depend on the specific goals of the research .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 409.95. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound is involved in synthesis reactions, such as the creation of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones. These syntheses involve reactions like base-catalysed ring closure and N-methylation, which are fundamental in chemical research (Sedlák et al., 2008).
  • Crystal Structure Analysis : Research on crystal structure, spectroscopic characterization, and density functional theory calculations have been done on related thiophene derivatives. These studies provide insights into the molecular geometry, vibrational frequencies, and NMR chemical shifts, which are crucial for understanding the compound's physical and chemical properties (Pekparlak et al., 2018).

Biological Applications

  • Antimicrobial Activities : Thiophene derivatives, including those related to Methyl 3-(((4-(5-chloro-2-methylphenyl)piperazinyl)thioxomethyl)amino)thiophene-2-carboxylate, have been synthesized and tested for antimicrobial activities. These studies contribute to the development of new compounds with potential applications in fighting bacterial and fungal infections (Bektaş et al., 2007).
  • Anti-Inflammatory and Analgesic Properties : Novel thiophene derivatives have been synthesized and screened for anti-inflammatory and analgesic activities. This research is crucial for developing new pharmacological agents targeting pain and inflammation (Abu‐Hashem et al., 2020).

Toxicological Assessments

  • Genotoxic and Carcinogenic Potentials : The genotoxic and carcinogenic potentials of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor of local anesthetics and related to the compound of interest, have been assessed using in vitro and in silico methodologies. This research is vital for understanding the safety profile of these compounds in medical and industrial applications (Lepailleur et al., 2014).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. As a research chemical, its effects would depend on the context in which it is used .

Safety and Hazards

The specific safety and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research involving this compound are not specified in the search results. As a research chemical, its use would depend on the evolving needs and interests of the scientific community .

Properties

IUPAC Name

methyl 3-[[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S2/c1-12-3-4-13(19)11-15(12)21-6-8-22(9-7-21)18(25)20-14-5-10-26-16(14)17(23)24-2/h3-5,10-11H,6-9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUKNAOGCSHKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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